molecular formula C5H5ClN2O2 B8689748 2-chloro-5-hydroxy-3-methylpyrimidin-4(3H)-one

2-chloro-5-hydroxy-3-methylpyrimidin-4(3H)-one

Cat. No. B8689748
M. Wt: 160.56 g/mol
InChI Key: VWPBWTBCPYSABC-UHFFFAOYSA-N
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Patent
US08969364B2

Procedure details

To a solution of 9.60 g (59.8 mmol) 2-chloro-5-hydroxy-3-methylpyrimidin-4(3H)-one in 300 ml DMF was added 20.4 ml (149 mmol) PMBCl, and 48.7 g (149 mmol) Cs2CO3. The reaction mixture was heated to 60° C. for 3 h, cooled to rt, quenched with 200 ml water, extracted with 500 ml EtOAc, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by flash chromatography (330 g silica gel, 3-80% EtOAc:hexane) gave 10 g (60% yield) of 2-chloro-5-[(4-methoxybenzyl)oxy]-3-methylpyrimidin-4(3H)-one. LCMS [M+H]+=281.0.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
20.4 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
48.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[C:5]([OH:10])=[CH:4][N:3]=1.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19]Cl)=[CH:15][CH:14]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[Cl:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[C:5]([O:10][CH2:19][C:16]2[CH:17]=[CH:18][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
ClC1=NC=C(C(N1C)=O)O
Name
Quantity
20.4 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)CCl
Name
Cs2CO3
Quantity
48.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with 200 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (330 g silica gel, 3-80% EtOAc:hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(N1C)=O)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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